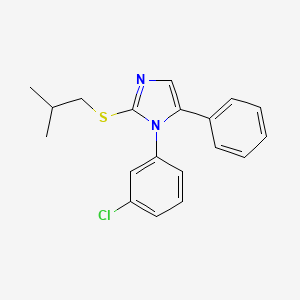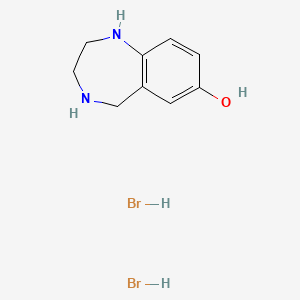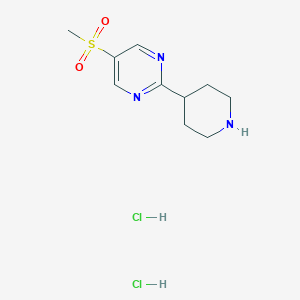
1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize a compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used in this analysis can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can provide important information about how a compound behaves under different conditions .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Antifungal Agents: 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole has demonstrated antifungal activity. Researchers explore its potential as a novel antifungal agent against various fungal pathogens, including Candida species and dermatophytes. Its mechanism of action involves inhibiting fungal cell membrane synthesis by interfering with ergosterol biosynthesis pathways .
Anticancer Properties: Studies suggest that this imidazole derivative exhibits anticancer properties. It may interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Researchers investigate its potential as a lead compound for developing targeted anticancer drugs .
Material Science and Nanotechnology
Organic Semiconductors: The π-conjugated structure of 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole makes it interesting for organic electronics. Researchers explore its use as an organic semiconductor in field-effect transistors (FETs), organic light-emitting diodes (OLEDs), and solar cells. Its electron-rich and electron-poor moieties contribute to charge transport properties .
Luminescent Materials: The phenyl and imidazole moieties in this compound can serve as building blocks for luminescent materials. Scientists investigate its potential in designing fluorescent dyes, sensors, and optoelectronic devices. Its emission properties make it valuable for labeling and imaging applications .
Agrochemicals and Pest Control
Pesticides and Herbicides: Researchers explore the use of 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole as a pesticide or herbicide. Its selective action against specific pests or weeds could contribute to sustainable agriculture. Investigations focus on its efficacy, environmental impact, and safety profiles .
Coordination Chemistry and Catalysis
Ligands for Transition Metal Complexes: The sulfur atom in the isobutylthio group can coordinate with transition metals. Scientists synthesize metal complexes using this compound as a ligand. These complexes may find applications in catalysis, material synthesis, and chemical transformations .
Analytical Chemistry
Analyte Detection: Researchers explore the use of 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole in chemical sensors and biosensors. Its selective interactions with specific analytes (such as metal ions or biomolecules) make it valuable for detecting and quantifying target compounds in complex samples .
These applications highlight the versatility and potential of 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole in various scientific domains. Keep in mind that ongoing research may uncover additional uses and optimize its properties for specific applications. If you need further details or have any other questions, feel free to ask! 😊 .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S/c1-14(2)13-23-19-21-12-18(15-7-4-3-5-8-15)22(19)17-10-6-9-16(20)11-17/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCUUBKKLKRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)
![2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2546957.png)

![2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2546959.png)
![Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2546961.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2546963.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)
![(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid](/img/structure/B2546968.png)


